Burttinone

Description

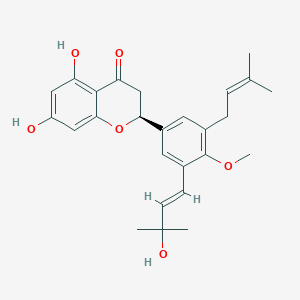

Burttinone is a polymethoxylated flavone isolated primarily from Erythrina species, including Erythrina caffra and Erythrina burttii . Structurally, it features a flavone backbone with a hydroxyl group at the first prenylation site, distinguishing it from analogues like alpinumisoflavone and 6,8-diprenylgenistein . It is characterized as an oily substance with moderate solubility in polar solvents like ethyl acetate and methanol, which influences its bioavailability .

Pharmacologically, this compound exhibits broad-spectrum cytotoxic and antimicrobial activities. It demonstrates cytotoxicity against 43 out of 60 cancer cell lines, with a CC50 (50% cytotoxic concentration) as low as 20 µM in colon cancer HCC-2998 cells, though it lacks selectivity for cancerous over noncancerous cells . Its antimicrobial activity spans Gram-positive and Gram-negative bacteria, with MIC (minimum inhibitory concentration) values ranging from 3.9 µg/mL to 125 µg/mL . Additionally, it inhibits protein tyrosine phosphatase 1B (PTP 1B), a therapeutic target in diabetes and obesity, with "good activity" in enzymatic assays .

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[3-[(E)-3-hydroxy-3-methylbut-1-enyl]-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-15(2)6-7-16-10-18(11-17(25(16)31-5)8-9-26(3,4)30)22-14-21(29)24-20(28)12-19(27)13-23(24)32-22/h6,8-13,22,27-28,30H,7,14H2,1-5H3/b9-8+/t22-/m0/s1 |

InChI Key |

BOBWTYODGOYWRC-UVIRAJKCSA-N |

Isomeric SMILES |

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C=C/C(C)(C)O)OC)C |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C=CC(C)(C)O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

AVME (Abyssione-V 4'-O-Methyl Ether)

- Structural Differences: AVME lacks the hydroxyl group at the first prenylation site present in this compound .

- Bioactivity: Cytotoxicity: AVME shows weak phytoestrogenic properties and slightly higher selectivity for cancerous cells than this compound, though both are non-selective cytotoxic agents . Antimicrobial Activity: AVME and this compound share similar MIC ranges (3.9–125 µg/mL), but this compound has broader Gram-negative coverage .

Alpinumisoflavone

- Structural Differences: Alpinumisoflavone is an isoflavone with a prenyl group at the C-8 position, unlike this compound’s C-6 prenylation .

- Bioactivity: Antimicrobial Potency: Alpinumisoflavone exhibits lower MIC values (e.g., 3.9 µg/mL vs. This compound’s 125 µg/mL against Staphylococcus aureus), attributed to enhanced membrane permeability from its prenyl configuration . Cytotoxicity: Both compounds show activity against leukemia cell lines, but Alpinumisoflavone has higher selectivity indices .

6,8-Diprenylgenistein

- Structural Differences: This compound features dual prenylation at C-6 and C-8, whereas this compound has a single prenyl group .

- Bioactivity: Antimicrobial Efficacy: 6,8-Diprenylgenistein outperforms this compound, with MIC values as low as 3.9 µg/mL against Escherichia coli, likely due to increased hydrophobicity from additional prenyl groups . Enzyme Inhibition: Both inhibit PTP 1B, but 6,8-Diprenylgenistein’s dual prenylation enhances binding affinity compared to this compound .

Functional Analogues

Cristacarpin

- Structural Class: Isoflavonoid with a pyran ring .

- Comparison: Antimicrobial Activity: Cristacarpin and this compound share identical experimental MIC values (125.9 µg/mL) against Staphylococcus aureus, but Cristacarpin’s QSAR-predicted MIC (87.1 µg/mL) suggests superior optimized activity . Cytotoxicity: Cristacarpin is less studied but shows narrower cytotoxicity compared to this compound’s broad-spectrum effects .

Apigenin

- Structural Class: Non-prenylated flavone .

- Comparison: Antimicrobial Potency: Apigenin has a higher experimental MIC (151.4 µg/mL) than this compound, indicating that prenylation enhances antimicrobial efficacy . Enzyme Inhibition: this compound’s PTP 1B inhibition is significantly stronger, highlighting the role of prenyl groups in enzyme interaction .

Data Tables

Table 1: Cytotoxicity Comparison

| Compound | Most Sensitive Cell Line (CC50) | Selectivity Index | Reference |

|---|---|---|---|

| This compound | HCC-2998 (20 µM) | Non-selective | |

| AVME | HCT-116 (15 µM) | Low selectivity | |

| Alpinumisoflavone | HL-60 (8 µM) | Moderate |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Reference |

|---|---|---|---|

| This compound | 125.9 | 125 | |

| Alpinumisoflavone | 3.9 | 7.8 | |

| 6,8-Diprenylgenistein | 15.6 | 3.9 |

Table 3: Enzymatic Inhibition (PTP 1B)

| Compound | Inhibition Efficacy | Solvent Used | Reference |

|---|---|---|---|

| This compound | Good activity | SB | |

| Liquiritigenin | No activity | RB | |

| 6,8-Diprenylgenistein | Moderate | SB |

Key Findings and Implications

- Structural Insights: Prenylation enhances bioactivity; however, the position and number of prenyl groups critically influence potency. This compound’s single prenyl group limits its antimicrobial efficacy compared to doubly prenylated analogues like 6,8-Diprenylgenistein .

- Therapeutic Potential: Despite broad cytotoxicity, this compound’s lack of selectivity reduces its clinical value compared to Alpinumisoflavone or Cristacarpin .

- Antimicrobial Limitations: Higher MIC values than Alpinumisoflavone suggest this compound is less suitable for antibiotic development but may serve as a lead compound for structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.